6,6-Difluoro-1,4-thiazepane;hydrochloride
CAS No.: 2413897-09-1
Cat. No.: VC4981824
Molecular Formula: C5H10ClF2NS
Molecular Weight: 189.65
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2413897-09-1 |
|---|---|
| Molecular Formula | C5H10ClF2NS |
| Molecular Weight | 189.65 |
| IUPAC Name | 6,6-difluoro-1,4-thiazepane;hydrochloride |
| Standard InChI | InChI=1S/C5H9F2NS.ClH/c6-5(7)3-8-1-2-9-4-5;/h8H,1-4H2;1H |
| Standard InChI Key | LOFCINMENRPZMD-UHFFFAOYSA-N |
| SMILES | C1CSCC(CN1)(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Structure
The core structure of 1,4-thiazepane consists of a seven-membered ring with one sulfur and one nitrogen atom at the 1- and 4-positions, respectively. In 6,6-difluoro-1,4-thiazepane hydrochloride, the two fluorine atoms occupy equatorial positions on the sixth carbon, introducing steric and electronic effects that influence reactivity and conformation. The hydrochloride salt enhances aqueous solubility, a critical property for pharmaceutical applications .
Molecular Formula: C₆H₁₁F₂NS·HCl
Molecular Weight: 215.68 g/mol (free base); 252.13 g/mol (hydrochloride)
Spectral Characterization
While experimental data for this specific compound are unavailable, key spectral features can be inferred:
-
¹H NMR: Signals for axial and equatorial protons adjacent to sulfur and nitrogen, with splitting patterns influenced by fluorine coupling (e.g., ) .
-
¹³C NMR: Deshielded carbons adjacent to fluorine atoms () and characteristic shifts for thiazepane carbons .
-
MS (ESI+): Predominant ion at m/z 215.1 [M+H]⁺ for the free base .
Synthesis and Derivative Preparation
Key Synthetic Routes
The synthesis of 6,6-difluoro-1,4-thiazepane hydrochloride likely involves fluorination of a precursor followed by salt formation. A plausible pathway is outlined below:
Step 1: Ring Formation
1,4-Thiazepanes are typically synthesized via cyclization of α,β-unsaturated esters with 1,2-amino thiols. For example, ethyl acrylate reacts with cysteamine derivatives to form 1,4-thiazepan-5-ones, which are reduced to 1,4-thiazepanes .
Example Reaction:
Step 2: Fluorination
Direct fluorination at the 6-position can be achieved using diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents replace hydroxyl or carbonyl groups with fluorine atoms .
Example Fluorination:
Step 3: Salt Formation
Treatment with hydrochloric acid yields the hydrochloride salt:
Scope and Limitations
-
Yield: Fluorination steps typically proceed in 60–80% yield, depending on steric hindrance .
-
Challenges: Over-fluorination or ring-opening side reactions may occur, necessitating precise temperature control (−78°C to 0°C) .
Physicochemical Properties
Solubility and Stability
-
Solubility: High solubility in polar solvents (water, DMSO) due to the hydrochloride salt; log P ≈ −0.5 (predicted) .
-
Stability: Stable under ambient conditions but hygroscopic; storage at −20°C under nitrogen is recommended.
Conformational Analysis
The chair-like conformation of 1,4-thiazepane is distorted by fluorine substituents, favoring a twist-boat conformation. This 3D geometry enhances binding to biological targets with complex binding pockets .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume